Home > Products > Screening Compounds P122359 > O-Desmethyl Mycophenolic Acid
O-Desmethyl Mycophenolic Acid - 31858-65-8

O-Desmethyl Mycophenolic Acid

Catalog Number: EVT-362100
CAS Number: 31858-65-8
Molecular Formula: C₁₆H₁₈O₆
Molecular Weight: 306.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O-Desmethyl Mycophenolic Acid is a hydroxybenzoic acid . It is a metabolite of Mycophenolic acid (phase 1 metabolite) . It is also an intermediate in the synthesis of Mycophenolic acid .


Molecular Structure Analysis

The molecular formula of O-Desmethyl Mycophenolic Acid is C16H18O6 . The IUPAC name is (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The molecular weight of O-Desmethyl Mycophenolic Acid is 306.31 g/mol . Other computed properties include an XLogP3-AA of 2.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 .

Source and Classification

O-Desmethyl Mycophenolic Acid is primarily derived from Mycophenolic Acid through metabolic processes in the liver. Mycophenolic Acid itself is a product of the fermentation of specific fungi, including Penicillium species. The compound is classified as an antimetabolite and an immunosuppressant, specifically targeting lymphocyte proliferation by inhibiting nucleotide synthesis pathways.

Synthesis Analysis

Methods of Synthesis

O-Desmethyl Mycophenolic Acid can be synthesized through the demethylation of Mycophenolic Acid. This process typically involves:

  • Reagents: Common reagents include strong acids or bases, such as hydrochloric acid or sodium hydroxide, which facilitate the removal of the methyl group.
  • Conditions: The reaction may require heating or specific pH conditions to optimize yield. For instance, refluxing the reaction mixture can enhance the demethylation efficiency.
  • Purification: Following synthesis, purification techniques such as crystallization or chromatography are employed to isolate O-Desmethyl Mycophenolic Acid in high purity.

Industrial Production

In industrial settings, large-scale synthesis often employs optimized conditions to maximize yield and minimize by-products. Continuous flow reactors may be used to enhance reaction efficiency and scalability.

Molecular Structure Analysis

O-Desmethyl Mycophenolic Acid has a molecular formula of C16_{16}H16_{16}O4_{4} and a molecular weight of 288.29 g/mol.

Structural Features

  • Core Structure: The compound features a biphenyl structure with multiple hydroxyl groups that contribute to its solubility and reactivity.
  • Functional Groups: Key functional groups include:
    • Hydroxyl (-OH) groups that enhance its interaction with biological targets.
    • A carboxylic acid group (-COOH) that plays a role in its metabolic pathways.

Spectroscopic Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of O-Desmethyl Mycophenolic Acid.

Chemical Reactions Analysis

O-Desmethyl Mycophenolic Acid undergoes various chemical reactions:

Types of Reactions

  1. Oxidation: Can be oxidized to form hydroxylated derivatives using agents like potassium permanganate.
  2. Reduction: Reduction reactions can modify functional groups; sodium borohydride is often used.
  3. Substitution: Substitution reactions introduce new functional groups into the molecule using halogens or alkylating agents.

Reaction Conditions

Each type of reaction requires specific conditions:

  • Oxidation: Typically conducted under acidic conditions at elevated temperatures.
  • Reduction: Carried out in an inert atmosphere to prevent unwanted side reactions.
  • Substitution: Requires careful control of temperature and solvent to achieve desired selectivity.
Mechanism of Action

O-Desmethyl Mycophenolic Acid primarily exerts its effects by inhibiting Inosine Monophosphate Dehydrogenase (IMPDH), a crucial enzyme in the de novo purine biosynthesis pathway.

Biochemical Pathway Inhibition

  1. Target Enzyme: O-Desmethyl Mycophenolic Acid binds non-competitively to IMPDH, preventing the conversion of Inosine Monophosphate to Xanthosine Monophosphate.
  2. Impact on Lymphocytes: This inhibition disrupts guanosine nucleotide synthesis, crucial for T and B lymphocyte proliferation, leading to immunosuppression.
  3. Pharmacokinetics: After administration, O-Desmethyl Mycophenolic Acid undergoes absorption and distribution within tissues, followed by metabolism primarily in the liver.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong oxidizing agents; undergoes hydrolysis under acidic or basic conditions.
Applications

O-Desmethyl Mycophenolic Acid has several significant applications:

  1. Immunosuppressive Therapy: Used in conjunction with other medications to prevent organ transplant rejection.
  2. Research Tool: Employed in studies investigating lymphocyte function and nucleotide metabolism.
  3. Drug Development: Serves as a lead compound for developing new immunosuppressants with improved efficacy and safety profiles.
Introduction to O-Desmethyl Mycophenolic Acid

Chemical Identity and Structural Analysis

O-Desmethyl Mycophenolic Acid (chemical name: 6-O-desmethyl-mycophenolic acid; synonym: DM-MPA) is a biotransformation product of the immunosuppressant mycophenolic acid. Its molecular formula is C₁₆H₁₈O₆, with a molecular weight of 306.31 g/mol [1] [5]. Structurally, DM-MPA arises from the demethylation of the 6-methoxy group of mycophenolic acid’s 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl moiety (Fig. 1). This modification replaces a methyl group (–CH₃) with a hydroxyl group (–OH), increasing the metabolite’s polarity and altering its physicochemical behavior [2] [5].

Table 1: Chemical Properties of O-Desmethyl Mycophenolic Acid

PropertyValue
Systematic IUPAC Name4-[(2E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-2-enoic acid
Molecular FormulaC₁₆H₁₈O₆
Molecular Weight306.31 g/mol
CAS Registry NumberNot specified in sources
Parent CompoundMycophenolic Acid (MPA)
Key Structural ChangeDemethylation at C6 position

The methyl ester derivative of O-Desmethyl Mycophenolic Acid (CAS 33431-38-8; molecular formula C₁₇H₂₀O₆; MW 320.34 g/mol) is documented as a synthetic intermediate during the chemical production of mycophenolic acid [4]. Analytical differentiation between mycophenolic acid and DM-MPA requires high-sensitivity techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their structural similarity and low abundance of the metabolite [6].

Role as a Mycophenolic Acid Metabolite in Immunosuppression

DM-MPA is a minor hepatic metabolite of mycophenolic acid, generated primarily via oxidative demethylation mediated by cytochrome P450 enzymes—notably CYP3A4, CYP3A5, and to a lesser extent CYP2C8 [2] [5] [6]. Unlike the dominant glucuronide metabolite (mycophenolic acid glucuronide, MPAG), DM-MPA constitutes a trace component in pharmacokinetic profiles, with plasma concentrations typically <1% of the parent drug [5] [6].

Pharmacological Activity

  • Weak IMPDH Inhibition: DM-MPA exhibits negligible pharmacological activity against inosine monophosphate dehydrogenase (IMPDH), the target enzyme of mycophenolic acid. This contrasts sharply with mycophenolic acid’s potent inhibition of IMPDH type II (up to 5-fold greater than against type I), which depletes guanosine nucleotides in lymphocytes and blocks proliferative responses [2] [5].
  • Downstream Conjugation: DM-MPA undergoes further biotransformation to form two glucuronide conjugates (4-O-phenyl and 6-O-phenyl glucuronides). These are pharmacologically inert and excreted renally, contributing minimally to overall immunosuppression [2].

Pharmacokinetic Significance

  • Enterohepatic Circulation: Though DM-MPA itself is not directly involved, its parent drug’s enterohepatic recirculation is a major source of pharmacokinetic variability. Mycophenolic acid glucuronide (MPAG) is excreted into bile via the ABCC2 (MRP2) transporter, hydrolyzed back to mycophenolic acid by gut bacteria, and reabsorbed—a process contributing 10–60% of total mycophenolic acid exposure. Genetic polymorphisms in ABCC2 (e.g., haplotypes H1:CGC vs. H9:CGT) significantly alter mycophenolic acid area under the curve (AUC) and clearance, particularly in tacrolimus-coadministered patients [3] [5].
  • Drug-Drug Interactions: Cyclosporine inhibits ABCC2/OATP transporters, disrupting enterohepatic recycling and reducing mycophenolic acid exposure. Tacrolimus lacks this effect, leading to higher mycophenolic acid AUC in tacrolimus-based regimens [3].

Table 2: Pharmacogenomic Factors Influencing DM-MPA Formation and Disposition

GeneProteinGenetic VariantImpact on DM-MPA/Mycophenolic Acid PK
CYP3A4Cytochrome P450 3A4Multiple promoter SNPsModulates oxidative demethylation rate
CYP3A5Cytochrome P450 3A5CYP3A5*3 (loss-of-function)Reduced DM-MPA formation in 3/3 carriers
CYP2C8Cytochrome P450 2C8CYP2C8*3 (rs11572080)Uncertain; linked to improved renal function
ABCC2Multidrug Resistance-Associated Protein 2Haplotype H9 (CGT)Increased mycophenolic acid clearance, reduced AUC

Historical Context and Discovery in Pharmacological Research

The discovery of DM-MPA emerged indirectly from investigations into mycophenolic acid metabolism in the 1990s–2000s. Mycophenolic acid itself was first isolated from Penicillium glaucum cultures in 1896 but gained pharmacological prominence only in the 1990s following the development of mycophenolate mofetil as an immunosuppressant prodrug [2] [5]. As high-performance liquid chromatography (HPLC) and mass spectrometry techniques advanced, researchers began characterizing minor metabolic pathways beyond dominant glucuronidation:

  • Phase I Metabolism Identification: In vitro studies using human liver microsomes revealed CYP-dependent oxidative metabolites of mycophenolic acid. Between 2004–2008, DM-MPA was confirmed as a product of hepatic CYP3A4/5 and CYP2C8 activity, distinct from UGT-mediated glucuronidation [5] [6].
  • Analytical Challenges: Early assays struggled to detect DM-MPA due to low systemic concentrations. Refined LC-MS/MS methods enabled its quantification in microsomal incubations and clinical samples, establishing it as a consistent but pharmacokinetically insignificant metabolite [6].
  • Synthetic Applications: The methyl ester of O-Desmethyl Mycophenolic Acid (CAS 33431-38-8) was synthesized as an intermediate during mycophenolic acid production, highlighting its utility in pharmaceutical chemistry rather than as a therapeutic entity [4].

Research focus has shifted toward understanding how genetic variation in CYP enzymes influences metabolite profiles. Studies in kidney transplant recipients (e.g., the DOMINOS trial) examined associations between CYP2C8/CYP3A5 polymorphisms and clinical outcomes, though DM-MPA itself showed no direct clinical correlations due to its minimal abundance [5]. Today, DM-MPA remains a footnote in therapeutic drug monitoring—a testament to the complexity of mycophenolic acid’s metabolic landscape but not a driver of its immunosuppressive effects [2] [5] [6].

Properties

CAS Number

31858-65-8

Product Name

O-Desmethyl Mycophenolic Acid

IUPAC Name

(E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid

Molecular Formula

C₁₆H₁₈O₆

Molecular Weight

306.31 g/mol

InChI

InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+

InChI Key

MHSRNZSBNXFMLF-FPYGCLRLSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O

Synonyms

(4E)-6-(1,3-Dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid; Demethylmycophenolic Acid; Nor-O-methyl Mycophenolic Acid;

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.